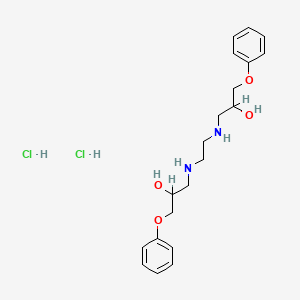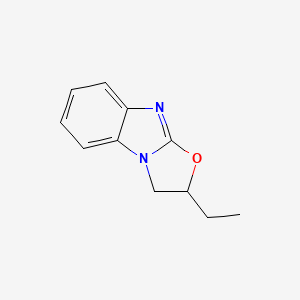
Isoficine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isoficine is a dihydroxyflavone and a N-alkylpyrrolidine.
Aplicaciones Científicas De Investigación
Isoflurane and Anesthetic Research
- Isoflurane, a volatile anesthetic, has been studied for its neuroprotective properties in conditions like stroke and trauma. Although animal studies suggest benefits, human trials lack convincing evidence (Jiang et al., 2017).
- Another study found that isoflurane preconditioned myocardium against infarction through the release of free radicals, highlighting its potential cardioprotective effects (Müllenheim et al., 2002).
Isoflavone and Health Applications
- Isoflavones in soybeans, like Glycine max, may impact human health positively. A study demonstrated variations in isoflavone content due to genotype, environment, and their interactions, important for breeding and health research (Hoeck et al., 2000).
- Another research focused on isoflavones' role in improving symptoms of genitourinary syndrome in menopausal women, comparing effects with hormone therapy (Ribeiro et al., 2018).
Educational Applications
- The use of the Isomorphic Physics (FORFIS) application was found to improve analogical transfer and self-diagnosis skills in high school physics students, showing its educational potential (Sari et al., 2018).
Miscellaneous Applications
- Isoflurane's interactions with ligand-gated chloride channels were studied, revealing its enhancing effects on GABA-activated chloride currents and glycine receptors, contributing to the understanding of anesthetic mechanisms (Harrison et al., 1993).
- Isoflurane was also shown to cause dilation in porcine coronary arterioles, mediated by ATP-sensitive potassium channels, aiding in understanding its effects on coronary flow (Xi, 2000).
Propiedades
Número CAS |
2255-62-1 |
|---|---|
Nombre del producto |
Isoficine |
Fórmula molecular |
C20H19NO4 |
Peso molecular |
337.4 g/mol |
Nombre IUPAC |
5,7-dihydroxy-6-(1-methylpyrrolidin-2-yl)-2-phenylchromen-4-one |
InChI |
InChI=1S/C20H19NO4/c1-21-9-5-8-13(21)18-14(22)11-17-19(20(18)24)15(23)10-16(25-17)12-6-3-2-4-7-12/h2-4,6-7,10-11,13,22,24H,5,8-9H2,1H3 |
Clave InChI |
OTHGANFGYSWHJH-UHFFFAOYSA-N |
SMILES |
CN1CCCC1C2=C(C3=C(C=C2O)OC(=CC3=O)C4=CC=CC=C4)O |
SMILES canónico |
CN1CCCC1C2=C(C3=C(C=C2O)OC(=CC3=O)C4=CC=CC=C4)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



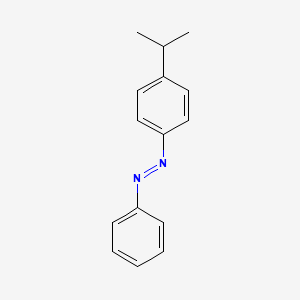
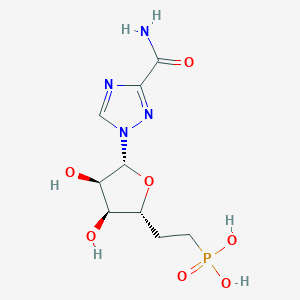
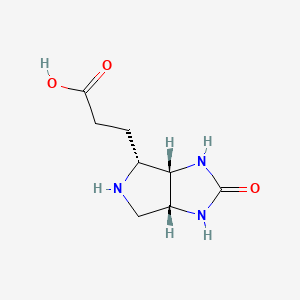
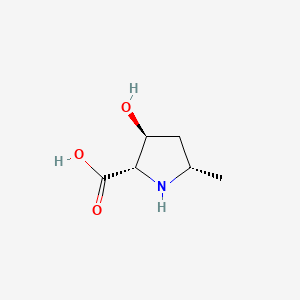
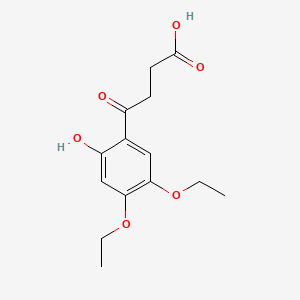
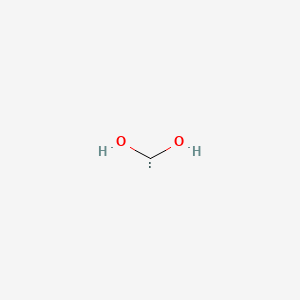

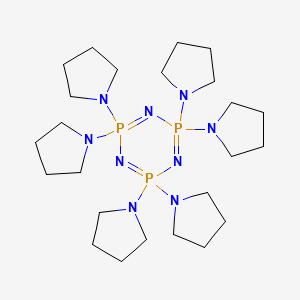
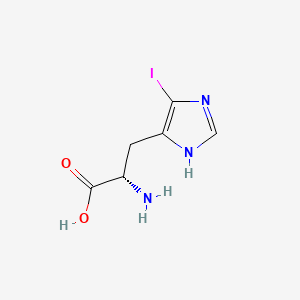
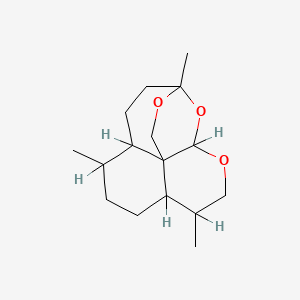
![[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-N-(2-hydroxyethyl)-N-methylphosphonamidic acid](/img/structure/B1208580.png)

